

Preliminary Studies on MY17: A Technical Guide to a Novel PTP1B Inhibitor

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Compound of Interest

Compound Name: MY17

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This technical guide provides an in-depth overview of the preliminary studies on **MY17**, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways. Overexpression of PTP1B is linked to the pathogenesis of type 2 diabetes mellitus (T2DM) and obesity, making it a significant therapeutic target.^{[1][2]} **MY17** has emerged from a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives as a promising candidate for antidiabetic drug development.^{[3][4]}

Quantitative Data Summary

MY17 was identified as the most potent among a series of forty-one synthesized compounds (MY1-41) designed as PTP1B inhibitors.^{[3][4]} The inhibitory activities of these compounds were evaluated against PTP1B, with **MY17** demonstrating a significantly lower half-maximal inhibitory concentration (IC₅₀) compared to the other derivatives and the positive control, lithocholic acid.^{[3][4]}

Compound	IC ₅₀ (μM) vs. PTP1B	Notes
MY17	0.41 ± 0.05	Most potent compound in the series.[3][4]
MY1-41 (range)	0.41 ± 0.05 to 4.68 ± 0.61	Range of inhibitory activity for the entire series of synthesized compounds.[3]
Lithocholic Acid	9.62 ± 0.14	Positive control used in the study.[3][4]

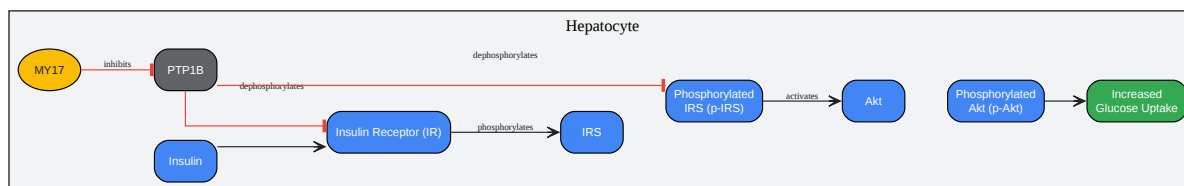
Mechanism of Action

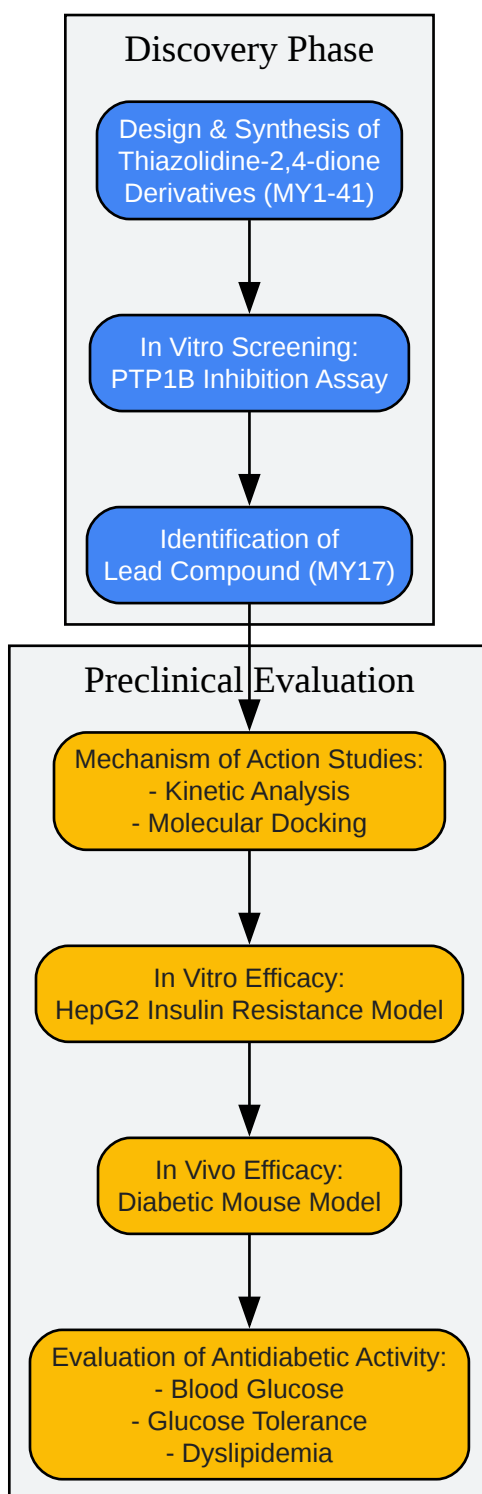
Kinetic studies have revealed that **MY17** acts as a reversible, noncompetitive inhibitor of PTP1B.[1][3][4] This mode of inhibition suggests that **MY17** binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. The interaction between **MY17** and PTP1B has been further investigated using circular dichroism spectroscopy and molecular docking.[3][4]

In a cellular context, **MY17** has been shown to alleviate palmitic acid (PA)-induced insulin resistance in HepG2 cells.[3][4] It achieves this by upregulating the expression of phosphorylated insulin receptor substrate (IRS) and protein kinase B (Akt), key components of the insulin signaling pathway.[2][3][4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **MY17** in the context of the insulin signaling pathway.





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